molecular formula C13H17BN2O2 B13974810 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine

Cat. No.: B13974810
M. Wt: 244.10 g/mol
InChI Key: GXHJOYBLBCJHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyrrolo[3,2-c]pyridine core structure, which is functionalized with a boronic ester group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrrolo[3,2-c]pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine in chemical reactions typically involves the formation of a reactive intermediate, such as a palladium-boron complex in the case of Suzuki-Miyaura coupling. This intermediate facilitates the transfer of the boron-bound group to the halide, resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar compounds to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine include other boronic esters such as:

The uniqueness of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine lies in its specific core structure, which imparts distinct reactivity and properties compared to other boronic esters.

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16-11-5-6-15-7-9(10)11/h5-8,16H,1-4H3

InChI Key

GXHJOYBLBCJHCL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.